molecular formula C15H12BrNO3S2 B2487188 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380068-66-4

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2487188
CAS No.: 2380068-66-4
M. Wt: 398.29
InChI Key: NXSPDUKEZMMPRM-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, furan, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boron-containing reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The furan and thiophene rings can participate in redox reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced, while oxidation and reduction reactions can modify the functional groups on the furan and thiophene rings.

Scientific Research Applications

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing furan and thiophene rings. Examples include:

  • 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
  • 2-bromo-N-{[4-(furan-3-yl)thiophen-3-yl]methyl}benzene-1-sulfonamide

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPDUKEZMMPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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